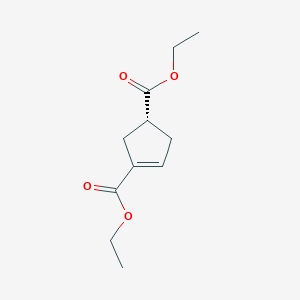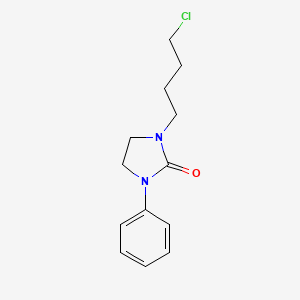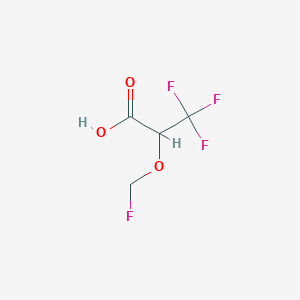![molecular formula C18H18N2 B14265003 8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 138653-65-3](/img/structure/B14265003.png)
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrazinoindoles This compound is characterized by its unique structure, which includes a pyrazine ring fused to an indole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. One common method includes the Ugi-four-component condensation reaction, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction is carried out under controlled conditions to ensure high regio- and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of novel materials and pharmaceuticals.
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A compound with a similar tetrahydropyridine structure, known for its neurotoxic effects.
2-[(Phenylmethylamino)methyl]-1H-indole: Another indole derivative with potential pharmacological applications.
Uniqueness
8-Methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties
特性
| 138653-65-3 | |
分子式 |
C18H18N2 |
分子量 |
262.3 g/mol |
IUPAC名 |
8-methyl-10-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C18H18N2/c1-13-7-8-16-15(11-13)18(14-5-3-2-4-6-14)17-12-19-9-10-20(16)17/h2-8,11,19H,9-10,12H2,1H3 |
InChIキー |
CYRJDIGUPHQGSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N3CCNCC3=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
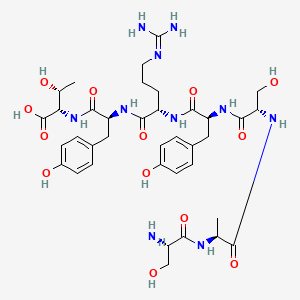
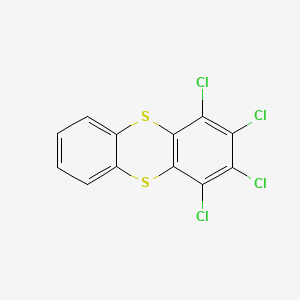
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/no-structure.png)

